
4-(benzylamino)-1H-quinazoline-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(benzylamino)-1H-quinazoline-2-thione" is a derivative of quinazoline, a bicyclic aromatic compound that has garnered interest due to its diverse pharmacological properties. Quinazoline derivatives have been explored for their potential use in various therapeutic areas, including as antihypertensive agents, cardiotonic agents, antitumor agents, and inhibitors of tyrosine kinases .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the cyclization of precursor molecules. For instance, substituted 2-benzoylaminothiobenzamides can undergo sodium methoxide-catalyzed ring closure to yield quinazoline-4-thiones . Another approach involves the cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one with one-carbon donors to produce triazoloquinazolinones . Additionally, a one-pot synthetic approach using palladium-catalyzed reactions has been developed to construct a thiazolo[3,2-a]benzimidazole-linked quinazoline scaffold .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline ring, which can be substituted at various positions to yield compounds with different properties. The preferred tautomeric forms and the influence of substituents on the molecular structure can be studied using NMR, IR, and Raman spectroscopy . The presence of a benzylamino group is a common feature in these derivatives, which can significantly affect the biological activity of the compounds .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions depending on their substituents. For example, 1-methyl-quinazoline-4-thiones can undergo a substitution reaction where the sulfur atom is replaced by oxygen to yield quinazoline-4-ones . The reactivity of these compounds can also be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect their potency as enzyme inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as fluorescence emission and quantum yield, can be modulated by pH changes. This is exemplified by the 4-amino-1H-benzo[g]quinazoline-2-one, which shows a shift in fluorescence emission maximum with varying pH, making it a useful probe for studying the protonation state in nucleic acid structures . The solubility, stability, and tautomeric preferences of these compounds can be influenced by their substituents and the medium in which they are studied .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
The synthesis of quinazoline derivatives, including "4-(benzylamino)-1H-quinazoline-2-thione," often involves reactions of primary aromatic amines with other chemicals to form substituted quinazolines. For example, Marinho and Proença (2015) demonstrated a convenient synthesis of 2-substituted 4-(arylamino)quinazolines from 2-(acylamino)benzonitriles and primary arylamines, showcasing the versatility of quinazoline chemistry in creating diverse molecules for further applications (Marinho & Proença, 2015).
Biological Activities
Quinazoline derivatives exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. For instance, Al-Obaid et al. (2009) investigated the antitumor activities of some new 2-thieno-4(3H)-quinazolinone derivatives using the National Cancer Institute's disease-oriented antitumor screen protocol. Their study highlighted the potential of quinazoline analogs as antitumor agents (Al-Obaid et al., 2009).
Optoelectronic Materials
The structural features of quinazolines make them suitable for applications in optoelectronic materials. Lipunova et al. (2018) reviewed the use of quinazoline derivatives in electronic devices, highlighting their significance in luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been particularly valued for creating novel optoelectronic materials (Lipunova et al., 2018).
Zukünftige Richtungen
While specific future directions for “4-(benzylamino)-1H-quinazoline-2-thione” are not available, quinazoline derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Researchers are encouraged to design new strategies for the further exploitation of quinazoline for the rapid synthesis of versatile biologically relevant heterocycles .
Eigenschaften
IUPAC Name |
4-(benzylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c19-15-17-13-9-5-4-8-12(13)14(18-15)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBILQQZKPSMLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=S)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylamino)-1H-quinazoline-2-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2543644.png)
![ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2543645.png)
![N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B2543646.png)
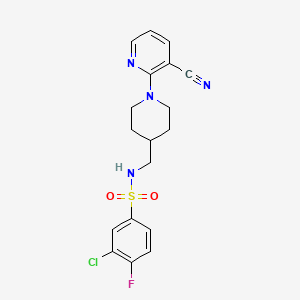
![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2543648.png)
![Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2543649.png)
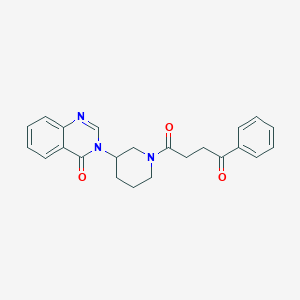

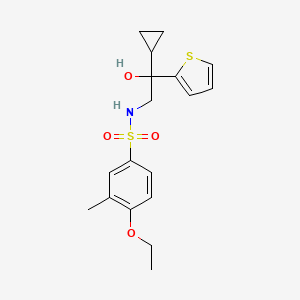
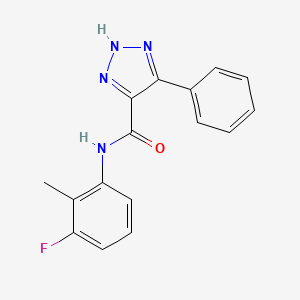
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2543658.png)
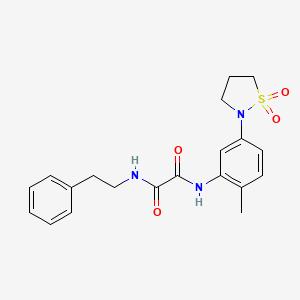
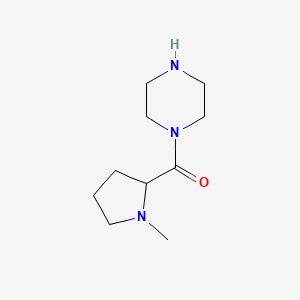
![N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2543666.png)